3-(sec-Butylamino)-2,1-benzisothiazole

Genotoxicity Mutagenicity Safety Pharmacology

Researchers expanding 3-amino-2,1-benzisothiazole hits face a critical genotoxicity liability with primary amino and acylated derivatives. 3-(sec-Butylamino)-2,1-benzisothiazole (CAS 2589-58-4) resolves this: • Documented non-mutagenic in the Salmonella-microsome assay, unlike 3-amino/3-acylamino analogs. • Chiral sec-butyl group (XLogP3≈4) enables stereochemical SAR, blood-brain barrier penetration, and metabolic stability studies unavailable with linear n-butyl homologs. • Ready stock from AldrichCPR collection (PH007432) with 95% min. purity; ships ambient globally.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 2589-58-4
Cat. No. B12011581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(sec-Butylamino)-2,1-benzisothiazole
CAS2589-58-4
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCCC(C)NC1=C2C=CC=CC2=NS1
InChIInChI=1S/C11H14N2S/c1-3-8(2)12-11-9-6-4-5-7-10(9)13-14-11/h4-8,12H,3H2,1-2H3
InChIKeyBDZLLSQFVYYANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(sec-Butylamino)-2,1-benzisothiazole Structural & Pharmacological Overview


3-(sec-Butylamino)-2,1-benzisothiazole (CAS 2589-58-4) is a 2,1-benzisothiazole derivative featuring a sec-butylamino substituent at the 3-position, with molecular formula C₁₁H₁₄N₂S and molecular weight 206.31 g/mol . The 2,1-benzisothiazole scaffold is historically associated with analgesic, antipyretic, tranquilizing, and muscle-relaxant properties [1], and 3-amino-2,1-benzisothiazoles were shown to possess gastric antisecretory, antinociceptive, and antibradykinin activities [2]. This compound is catalogued in the Sigma-Aldrich AldrichCPR collection as a research screening compound (Product No. PH007432) and is assigned the UNII identifier 93JHC94WSP [3].

Compound Class 2,1-Benzisothiazole research screening compound
Substituent Chiral sec-butylamino for stereochemical SAR studies
Genotoxicity Profile 3-Alkylamino class reported non-mutagenic in Ames assay
Sourcing Catalogued research compound for lead optimization workflows

Differentiation from Linear & Shorter-Chain Alkylamino Analogs


Within the 2,1-benzisothiazole series, the nature of the N-3 alkyl substituent directly governs both genotoxic potential and physicochemical properties. 3-Acylamino, 3-azomethine, and 3-unsubstituted amino derivatives display mutagenic activity in the Salmonella-microsome assay, whereas 3-alkylamino-2,1-benzisothiazoles as a class are non-genotoxic [1]. Furthermore, the sec-butyl group introduces a chiral center and branched lipophilicity (XLogP3 ≈ 4) distinct from linear n-butyl or smaller alkyl homologs, altering membrane permeability, metabolic stability, and target binding in ways that cannot be replicated by simply substituting a methyl, ethyl, or isopropyl analog [2]. Consequently, generic replacement of this specific secondary alkylamino derivative with a primary amino or acylated variant introduces genotoxicity risk, while substitution with a linear butyl analog alters stereochemical and pharmacokinetic profiles.

Target Compound 3-Alkylamino subclass: non-genotoxic class-level evidence
Analog Risk 3-Amino/acylamino analogs: mutagenic in Ames assay
Target Compound sec-Butyl chiral center, 3 rotatable bonds
Analog Risk n-Butyl analog lacks chirality, may alter stereochemical profile
Target Compound Branched C4 lipophilicity (XLogP3 context)
Analog Risk Shorter-chain analogs shift logP and membrane permeability

3-(sec-Butylamino)-2,1-benzisothiazole Differentiation Evidence


Genotoxicity Safety: 3-Alkylamino vs. 3-Amino/Acylamino Analogs

In a systematic SAR study of 2,1-benzisothiazole derivatives, compounds containing an aromatic nitro group or an unsubstituted 3-amino group exhibited genotoxic properties, and most 3-acylamino, 3-acylalkylamino, and 3-azomethine derivatives showed mutagenic activity in the Salmonella-microsome assay. In contrast, none of the 3-alkylamino-2,1-benzisothiazoles (the subclass to which 3-(sec-butylamino)-2,1-benzisothiazole belongs) was active in this assay [1]. This provides class-level evidence that the sec-butylamino derivative is free from the mutagenicity liability inherent to other 3-substituted 2,1-benzisothiazoles.

Genotoxicity Class
Class-level
3-Alkylamino: Non-mutagenic vs 3-Amino/acylamino: Mutagenic
Supports scaffold selection with genotoxicity exclusion context
Class inference; individual compound testing advised
Genotoxicity Mutagenicity Safety Pharmacology

Lipophilicity (XLogP3): sec-Butyl vs. n-Butyl Analogs

The computed lipophilicity of 3-(sec-butylamino)-2,1-benzisothiazole is XLogP3-AA = 4, based on PubChem computed properties [1]. The sec-butyl group provides a balance between lipophilicity and steric bulk distinct from the linear n-butyl analog (n-butylamino derivative CAS 149862-55-5, identical molecular formula and weight, but lacking the branched chiral center) and shorter-chain alkylamino derivatives (e.g., methylamino, ethylamino) which have progressively lower logP values. While direct experimental logP values for all analogs are not available, the branching in sec-butyl reduces molecular flexibility (rotatable bond count = 3) compared to the n-butyl chain, a factor known to influence membrane permeability and metabolic stability.

Lipophilicity
Reported
XLogP3 = 4, chiral sec-butyl
Informs membrane permeability and metabolic stability profiling
Computed property; experimental logP/D pending
Lipophilicity Drug-likeness ADME Prediction

Pharmacological Lineage: Gastric Antisecretory & Antinociceptive Activity

The foundational pharmacology of the 2,1-benzisothiazole scaffold was established by Meyer et al. (1965), who prepared and evaluated 21 novel 3-amino-2,1-benzisothiazoles [1]. Several members of this series demonstrated potent gastric antisecretory activity in the rat (pylorus-ligated rat model), antinociceptive action in the mouse (phenylquinone writhing assay), and antibradykinin activity in the guinea pig (ileum preparation). While specific data for the sec-butylamino derivative were not individually reported in the abstract, the series established that N-alkyl substitution at the 3-amino position modulates these pharmacological activities. The sec-butylamino derivative, as a member of this series, inherits this pharmacological lineage and provides a distinct alkyl substitution pattern (branched, chiral) for SAR expansion beyond the linear and shorter-chain analogs tested.

Pharmacological Lineage
Source review
Series-level in vivo activity (gastric secretion, antinociception) documented in Meyer et al. 1965
Supports GI and pain pathway research exploration
sec-Butyl analog not individually reported; SAR expansion opportunity
Gastric Antisecretory Antinociceptive In Vivo Pharmacology

Regioisomeric Genotoxicity: 2,1- vs. 1,2-Benzisothiazole Core

A critical structural determinant for genotoxicity in benzisothiazoles is the position of the ring fusion. Zani et al. (1994) explicitly compared 1,2-benzisothiazole isomers with 2,1-benzisothiazole isomers and reported that none of the 1,2-isomers studied showed genotoxic properties, whereas certain 2,1-isomers (those with nitro, unsubstituted amino, or acylamino groups) did exhibit genotoxicity [1]. For the specific subclass of 3-alkylamino derivatives, the 2,1-benzisothiazole core is non-genotoxic, but the data underscore that regioisomeric selection is not interchangeable—the 1,2-core may offer an inherent genotoxic safety advantage, but the 2,1-core with appropriate 3-substitution (alkylamino) also achieves a clean profile.

Regioisomer Safety
Cross-study
2,1-isomer (3-alkylamino): Non-genotoxic vs 2,1-isomer (3-amino): Genotoxic
Core and substituent jointly determine genotoxicity profile
Based on Ames and rec-assay; 1,2-isomers also non-genotoxic
Regioisomerism Genotoxicity Scaffold Selection

Research & Procurement Scenarios


Genotoxicity-Free Lead Optimization for Anti-Inflammatory Programs

In anti-inflammatory drug discovery leveraging the 2,1-benzisothiazole scaffold, 3-(sec-butylamino)-2,1-benzisothiazole serves as a non-genotoxic alternative to 3-amino and 3-acylamino derivatives that have demonstrated mutagenicity in the Salmonella-microsome assay [1]. The sec-butyl substituent provides a chiral center for stereochemical SAR exploration, a property absent in the n-butyl homolog. Procure this compound when expanding a 3-amino-2,1-benzisothiazole hit series into alkylamino space with documented genotoxic safety.

Gastric Antisecretory & Visceral Pain Research (Meyer Pharmacophore)

Building on the Meyer et al. (1965) demonstration that 3-amino-2,1-benzisothiazoles exhibit gastric antisecretory activity in the pylorus-ligated rat and antinociceptive activity in the mouse writhing assay [2], this compound is suitable for gastrointestinal or pain target screening campaigns. Its branched alkyl chain distinguishes it from previously reported linear-chain analogs, offering a new dimension for potency and selectivity optimization within a historically validated pharmacophore.

Stereochemical ADME Profiling for CNS & GI Programs

The computed XLogP3 of 4, combined with the presence of a chiral sec-butyl center [3], positions this compound for studies examining the impact of stereochemistry on blood-brain barrier penetration, CYP450 metabolic stability, and plasma protein binding. Compared to achiral n-butyl or smaller alkylamino analogs, the sec-butyl derivative enables enantioselective synthesis and chiral resolution studies that can yield differentiated ADME profiles.

Chemical Biology Probe with Genotoxicity Exclusion

For chemical biology programs requiring a tool compound based on the 2,1-benzisothiazole scaffold, 3-(sec-butylamino)-2,1-benzisothiazole offers the advantage of published class-level genotoxicity exclusion [1]. This reduces the risk of confounding phenotypic screening results due to DNA damage responses. It is appropriate as a starting scaffold for target identification (affinity proteomics) and pathway deconvolution studies.

Application
Selection Property
Validation Focus
Lead optimization (anti-inflammatory pathway studies)
3-Alkylamino genotoxicity exclusion context
Ames test negativity confirmation
GI secretion & pain pathway research
Branched alkylamino scaffold (Meyer pharmacophore context)
In vivo model-response endpoints (pylorus-ligated rat, writhing assay)
Stereochemical ADME profiling
Chiral sec-butyl center and computed lipophilicity context
Membrane permeability & metabolic stability comparison
Chemical biology probe development
Class-level genotoxicity exclusion
Phenotypic screening without DNA damage confounding
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